molecular formula C14H19N3O B14318921 (2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide CAS No. 106055-66-7

(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide

Cat. No.: B14318921
CAS No.: 106055-66-7
M. Wt: 245.32 g/mol
InChI Key: JANSADLLPKCDDS-UHFFFAOYSA-N
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Description

(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide is an organic compound characterized by its unique structural features, including imine groups and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide typically involves the condensation of appropriate amines and aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imine bonds. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

106055-66-7

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-methylimino-N-phenyl-2-propan-2-yliminobutanamide

InChI

InChI=1S/C14H19N3O/c1-10(2)16-13(11(3)15-4)14(18)17-12-8-6-5-7-9-12/h5-10H,1-4H3,(H,17,18)

InChI Key

JANSADLLPKCDDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(C(=NC)C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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